molecular formula C14H18ClNO B13724475 1-(2-Ethoxy-naphthalen-1-yl)-ethylamine hydrochloride

1-(2-Ethoxy-naphthalen-1-yl)-ethylamine hydrochloride

Cat. No.: B13724475
M. Wt: 251.75 g/mol
InChI Key: NBDOLLQGZYUPSK-UHFFFAOYSA-N
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Description

1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride is a chemical compound with a unique structure that includes an ethoxy group attached to a naphthalene ring, which is further connected to an ethylamine group

Preparation Methods

The synthesis of 1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxynaphthalene and ethylamine.

    Reaction Conditions: The reaction between 2-ethoxynaphthalene and ethylamine is carried out under controlled conditions, often involving a catalyst to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium ethoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes.

Comparison with Similar Compounds

1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride can be compared with other similar compounds, such as:

    1-(2-Methoxynaphthalen-1-yl)-ethylamine hydrochloride: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in reactivity and biological activity.

    1-(2-Propoxynaphthalen-1-yl)-ethylamine hydrochloride: The presence of a propoxy group can affect the compound’s solubility and interaction with molecular targets.

    1-(2-Butoxynaphthalen-1-yl)-ethylamine hydrochloride: The longer butoxy chain can influence the compound’s physical properties and its behavior in chemical reactions.

The uniqueness of 1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

1-(2-ethoxynaphthalen-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C14H17NO.ClH/c1-3-16-13-9-8-11-6-4-5-7-12(11)14(13)10(2)15;/h4-10H,3,15H2,1-2H3;1H

InChI Key

NBDOLLQGZYUPSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(C)N.Cl

Origin of Product

United States

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